Cannabisin-B

Description

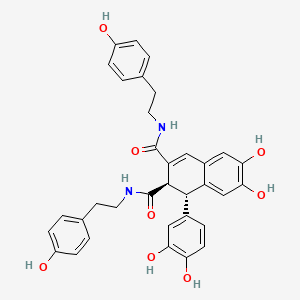

Cannabisin B is a lignanamide predominantly isolated from hemp (Cannabis sativa L.) seeds, characterized by its complex structure derived from the oxidation of phenolamides . It is one of the major lignanamides in hemp seeds, alongside Cannabisin A, and is identified by its molecular ion [M·H]⁺ at m/z 595.2148–595.2164 and fragmentation patterns involving the loss of a catechol unit (−110 amu) and tyramine moiety (−163 amu) . Structurally, Cannabisin B contains phenol and catechol groups, which contribute to its bioactivity . It exhibits diverse pharmacological properties, including antioxidant, anti-acetylcholinesterase, and anti-proliferative activities . Recent studies highlight its role in modulating microRNA (miRNA) expression in neural cells, particularly affecting pathways linked to neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name |

(1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENYXHLAFMZULS-ACHIHNKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144506-17-2 | |

| Record name | Cannabisin-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABISIN-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBD34RU9GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Key Intermediate: Dihydronaphthalene Diacid

The synthesis begins with veratraldehyde (2), which undergoes a Stobbe reaction with diethyl succinate to form diester 3 (Scheme 1). This intermediate is critical for constructing the γ-substituted-α-alkylidene-γ-butyrolactone sub-structure. The reaction conditions and yields are summarized in Table 1.

Table 1: Reaction Conditions for Intermediate Synthesis

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Veratraldehyde + diethyl succinate (Stobbe reaction) | Diester 3 | 78% |

| 2 | SOCl₂, EtOH (esterification) | Lactone 4 | 85% |

| 3 | Friedel-Crafts alkylation | Dihydronaphthalene 5 | 72% |

| 4 | Hydrolysis (NaOH, H₂O) | Diacid 6 | 90% |

The Friedel-Crafts alkylation of lactone 4 with veratraldehyde generates the dihydronaphthalene core (5 ), which is hydrolyzed to diacid 6 under basic conditions. This four-step sequence ensures regioselective formation of the lignanamide skeleton.

Condensation with 4-Methoxyphenethylamine

Diacid 6 is converted to its acyl chloride using thionyl chloride (SOCl₂) and subsequently condensed with 4-methoxyphenethylamine in the presence of triethylamine (Et₃N) to yield intermediate 7 (Scheme 2). The reaction proceeds at ambient temperature, avoiding thermal degradation of sensitive functional groups.

Table 2: Condensation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 88% |

Deprotection and Final Product Isolation

The methyl ether protecting groups on intermediate 7 are removed using boron tribromide (BBr₃) in DCM, yielding Cannabisin B (1 ). This step requires careful control of reaction time (2 hours) and temperature (−78°C to 0°C) to prevent over-dealkylation.

Extraction from Natural Sources

While synthetic methods dominate laboratory preparation, Cannabisin B has also been isolated from natural matrices such as Tetragonia tetragonioides (New Zealand spinach) using bioactivity-guided fractionation. The extraction protocol involves:

-

Homogenization : Plant material is freeze-dried and ground to ≤1 mm particles.

-

Solvent Extraction : Sequential extraction with hexane, ethyl acetate, and methanol (1:10 w/v, 24 hours each).

-

Fractionation : Methanol extract is subjected to silica gel chromatography with a gradient of CHCl₃:MeOH (9:1 to 1:1).

-

DPPH Assay Screening : Active fractions are further purified via HPLC (C18 column, MeOH:H₂O = 70:30) to isolate Cannabisin B.

Table 3: Natural Extraction Efficiency

| Parameter | Value |

|---|---|

| Plant Material | 10 kg dried aerial parts |

| Final Yield | 12 mg Cannabisin B |

| Purity (HPLC) | ≥95% |

Analytical Characterization and Purity Assessment

Spectroscopic Identification

Purity Optimization

Recrystallization from hexane at −20°C for 72 hours increases purity from 85% to >99%, as confirmed by HPLC (C18 column, 220 nm detection).

Comparative Analysis of Preparation Methods

Table 4: Synthetic vs. Natural Extraction

| Parameter | Synthesis | Extraction |

|---|---|---|

| Yield | 15% | 0.00012% |

| Time | 7 days | 14 days |

| Scalability | Suitable for gram-scale | Limited to milligram-scale |

| Cost | High (specialized reagents) | Low (plant material) |

Chemical Reactions Analysis

Types of Reactions: Cannabisin B undergoes various chemical reactions, including:

Oxidation: Cannabisin B can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert Cannabisin B to its corresponding reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the Cannabisin B molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of Cannabisin B .

Scientific Research Applications

Biological Activities

1. Antioxidant Properties:

Cannabisin B has demonstrated significant antioxidant activity. Studies indicate that it exhibits stronger antioxidant effects compared to standard soy isoflavones, making it a valuable candidate for health-related applications .

2. Antiproliferative Effects:

Research has shown that Cannabisin B can induce autophagic cell death in human hepatoblastoma HepG2 cells. This antiproliferative effect suggests its potential as an anticancer agent .

3. Neuroprotective Effects:

In addition to its anticancer properties, Cannabisin B may also possess neuroprotective effects. It has been noted to reduce pro-inflammatory mediators in microglia cells, which could have implications for treating neurodegenerative diseases .

Therapeutic Potential

1. Cancer Treatment:

The ability of Cannabisin B to induce autophagy in cancer cells positions it as a promising candidate for cancer therapy. Its mechanisms of action include modulation of cell cycle processes and apoptosis pathways, which are critical in cancer treatment strategies .

2. Chronic Disease Management:

Cannabisin B's antioxidant and anti-inflammatory properties suggest potential benefits in managing chronic diseases such as obesity and metabolic disorders. Its effectiveness in reducing oxidative stress could contribute to better health outcomes in these conditions .

Applications in Food Science

Cannabisin B is increasingly recognized for its nutritional benefits. Hemp seeds, which contain Cannabisin B, are considered a rich source of essential fatty acids and proteins, making them suitable for dietary supplements and functional foods . The incorporation of Cannabisin B into food products could enhance their health benefits, particularly due to its antioxidant properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Chen et al., 2013 | Antiproliferative effects | Induced autophagic cell death in HepG2 cells |

| Farinon et al., 2020 | Neuroprotective effects | Reduced pro-inflammatory mediators in BV2 microglia cells |

| Moccia et al., 2020 | Antioxidant activity | Stronger antioxidant than soy isoflavones |

Mechanism of Action

Cannabisin B exerts its effects through various molecular targets and pathways. It has been shown to modulate the expression of microRNAs in human neural cells, affecting pathways related to neural functions such as axon guidance and neurotrophin signaling. Additionally, Cannabisin B can induce autophagic cell death through the regulation of the AKT/mTOR pathway and S phase cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cannabisin B belongs to the lignanamide family, which includes structurally related compounds such as Cannabisin A, C, D, F, and N-trans-caffeoyltyramine. Below is a systematic comparison:

Table 1: Key Structural and Functional Differences Among Cannabisin B and Analogues

Key Findings from Comparative Studies

Structural Similarity vs. Functional Divergence: Cannabisin B and N-trans-caffeoyltyramine share phenol/catechol groups, leading to overlapping effects on miRNAs (e.g., miR-708-5p upregulation). However, Cannabisin B uniquely induces S-phase cell cycle arrest and AKT/mTOR inhibition, which are absent in N-trans-caffeoyltyramine . Cannabisin F, despite structural similarities to B, shows stronger SIRT1-dependent anti-inflammatory effects, while B is more potent in miRNA modulation .

Bioactivity Spectrum: Antioxidant Activity: Cannabisin A and B are both potent antioxidants, but B exhibits higher efficacy in neural miRNA regulation .

Extraction and Isomer Variability :

- Cannabisin B exists in multiple isomeric forms (e.g., compounds 7, 9, 11 in ), which may influence its bioactivity. Similarly, Cannabisin C has two isomers (13, 14) with identical formulas but uncharacterized functional differences .

Research Implications and Limitations

- Therapeutic Potential: Cannabisin B’s dual role in miRNA modulation and anti-proliferative signaling positions it as a candidate for neurodegenerative and cancer research. In contrast, Cannabisin F and Grossamide are more promising for acute inflammation .

- Limitations : Structural complexity and isomer variability complicate mechanistic studies. For example, the anti-inflammatory effects of Cannabisin F are SIRT1-dependent, whereas B’s effects involve multiple pathways (NF-κB, Nrf2, AKT/mTOR) .

Biological Activity

Cannabisin B is a naturally occurring lignanamide found in cannabis plants, particularly in hemp seeds. Recent research has highlighted its potential biological activities, particularly in the context of neuroprotection, cytotoxicity, and its effects on microRNA expression. This article provides an in-depth analysis of the biological activity of Cannabisin B, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Cannabisin B shares structural similarities with other phenolic compounds, which may contribute to its biological effects. Understanding the chemical structure is essential for elucidating its mechanisms of action.

| Property | Details |

|---|---|

| Chemical Class | Lignanamide |

| Molecular Formula | CHNO |

| Molecular Weight | 373.4 g/mol |

MicroRNA Modulation

A significant study investigated the effects of Cannabisin B on microRNA expression in human neural cells (SH-SY5Y). The results indicated that treatment with Cannabisin B led to substantial changes in the expression levels of various microRNAs, which are crucial for regulating gene expression involved in neural functions.

- Key Findings:

Cytotoxicity Assays

The cytotoxic effects of Cannabisin B were assessed through MTT assays, which measure mitochondrial activity as an indicator of cell viability. The results demonstrated that:

- Cannabisin B exhibited an IC value of 27 μM , indicating moderate cytotoxicity compared to other tested compounds .

Antiproliferative Activity

Research has shown that Cannabisin B can induce autophagic cell death in liver hepatocarcinoma (HepG2) cells. This antiproliferative effect suggests a potential therapeutic role for Cannabisin B in cancer treatment:

- Mechanism: Induction of autophagy leads to programmed cell death, which is beneficial in targeting cancer cells while sparing normal cells .

Comparative Analysis with Other Compounds

A comparative study involving Cannabisin B and other metabolites from hemp seeds (such as N-trans-caffeoyltyramine and CBDA) revealed interesting insights into their biological activities. The following table summarizes key findings:

| Compound | IC (μM) | MicroRNA Dysregulation | Notable Effects |

|---|---|---|---|

| Cannabisin B | 27 | 25 | Antiproliferative activity |

| N-trans-caffeoyltyramine | 59 | 13 | Similar effects to Cannabisin B |

| CBDA | 8.7 | 21 | Stronger cytotoxicity |

Q & A

Q. What spectroscopic techniques are essential for confirming the structural identity of Cannabisin B, and how should they be applied?

To confirm the structure of Cannabisin B, researchers must employ a combination of Nuclear Magnetic Resonance (NMR) (1D/2D for stereochemistry), Mass Spectrometry (MS) (high-resolution for molecular formula), and Infrared (IR) Spectroscopy (functional group analysis). For novel derivatives, X-ray crystallography may be required. Ensure all spectra are compared with published data for known analogs, and report deviations in chemical shifts or fragmentation patterns. Elemental analysis should supplement spectral data to confirm purity (>95%) .

Q. What are the optimal chromatographic conditions for isolating Cannabisin B from complex plant matrices?

Use preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, gradient elution (e.g., acetonitrile/water with 0.1% formic acid), and UV detection at 280 nm (for phenolic absorption). Validate separation efficiency using spiked controls and assess recovery rates via triplicate extractions. Include retention times and resolution factors in supplementary materials to enable replication .

Q. How can researchers establish a validated quantification method for Cannabisin B in biological samples?

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with internal standardization (e.g., deuterated analogs). Calibrate using a 6-point curve (1–100 ng/mL), and validate for linearity (R² > 0.99), precision (CV < 15%), and matrix effects. Report limits of detection/quantification and include inter-day variability assessments .

Q. What criteria should guide the selection of in vitro models for preliminary bioactivity screening of Cannabisin B?

Prioritize cell lines with relevant cannabinoid receptor expression (e.g., HEK-293 for CB1/CB2 assays). Include positive controls (e.g., THC for receptor binding) and dose-response curves (0.1–100 µM). Validate assays using orthogonal methods (e.g., cAMP inhibition for receptor activity) and report EC₅₀/IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for Cannabisin B across studies?

Conduct meta-analysis to identify confounding variables (e.g., solvent effects, cell passage number). Replicate conflicting experiments under standardized conditions (e.g., ISO/IEC 17025 guidelines) and apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure, α = 0.05) to adjust for multiple comparisons. Publish raw datasets and statistical code to enable independent validation .

Q. What experimental strategies can mitigate batch-to-batch variability in the phytochemical yield of Cannabisin B during extraction?

Implement Design of Experiments (DoE) to optimize extraction parameters (solvent polarity, temperature, time). Use ultra-performance liquid chromatography (UPLC) for real-time monitoring and employ quality-by-design (QbD) principles to define critical process parameters. Include batch records in supplementary materials, detailing deviations >5% from expected yields .

Q. How can researchers design a study to investigate synergistic effects between Cannabisin B and other cannabinoids?

Use a factorial design (e.g., 2³ matrix for three cannabinoids) to test combinations at equimolar ratios. Assess synergy via Chou-Talalay combination indices and validate with isobolographic analysis. Include mechanistic studies (e.g., receptor co-localization via confocal microscopy) and pharmacokinetic interactions (CYP450 inhibition assays) .

Q. What analytical approaches resolve structural ambiguities in Cannabisin B derivatives with similar spectral profiles?

Apply computational NMR prediction tools (e.g., ACD/Labs or MNova) to compare experimental vs. theoretical spectra. For stereoisomers, use electronic circular dichroism (ECD) coupled with density functional theory (DFT) simulations. Crystallize derivatives for single-crystal X-ray diffraction and deposit CIF files in public databases (e.g., CCDC) .

Q. How should longitudinal stability studies of Cannabisin B in formulation matrices be structured?

Follow ICH Q1A guidelines for accelerated stability testing (40°C/75% RH for 6 months). Analyze degradation products via LC-MS and quantify using peak area normalization . Include forced degradation studies (acid/base hydrolysis, oxidation) to identify vulnerable functional groups. Report degradation kinetics (Arrhenius plots) and excipient compatibility data .

Q. What statistical methods are appropriate for analyzing dose-dependent transcriptional effects of Cannabisin B in omics datasets?

Use limma-voom for RNA-seq differential expression (adjusted p < 0.01) and Gene Set Enrichment Analysis (GSEA) for pathway-level trends. Apply hierarchical clustering to dose-response clusters and validate with qRT-PCR (≥3 housekeeping genes). Correct for batch effects using ComBat and archive raw FASTQ files in public repositories (e.g., GEO) .

Methodological Considerations

- Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data, instrument calibration logs, and software versions in supplementary materials .

- Ethical Compliance : For studies involving human-derived samples, adhere to IRB protocols () and disclose conflicts of interest per journal guidelines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.